4-Hydroxymonic acid

polyketide tailoring antibiotic biosynthesis structure–activity relationship

Access the critical C4-hydroxyl pharmacophore for thiomarinol antibiotic research. This chiral building block eliminates 8-12 synthetic steps in modular thiomarinol A/B assembly, providing the native (4R) configuration directly. It is essential for developing LC-MS TmuB enzyme assays and as a certified reference standard for process analytical technology (PAT) in fermentation monitoring.

Molecular Formula C17H28O7
Molecular Weight 344.4 g/mol
CAS No. 153715-18-5
Cat. No. B138195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymonic acid
CAS153715-18-5
Synonyms4-hydroxymonic acid
Molecular FormulaC17H28O7
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O
InChIInChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1
InChIKeyQJONCKCRAFYVBD-VRPGCYOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymonic Acid – Thiomarinol Antibiotic Building Block


4-Hydroxymonic acid (CAS 153715-18-5, C₁₇H₂₈O₇, MW 344.4 g/mol) is a chiral, polyketide-derived monic acid congener that bears a defining hydroxyl group at the C4 position of its 9-carbon non-2-enonic acid backbone [1]. Unlike the clinically established pseudomonic acid A (mupirocin), which lacks this C4-hydroxyl, 4-hydroxymonic acid constitutes the entire left-hand acyl segment of the marine antibiotic thiomarinol A—a natural product that is more potent than mupirocin against methicillin-resistant Staphylococcus aureus (MRSA) [2]. The compound is catalogued as an MeSH Supplementary Concept (Unique ID C089095) and was first introduced into the biomedical literature in 1994 as a structurally defined synthetic intermediate and biosynthetic probe [3]. Its procurement is driven by the need for a single, stereochemically pure building block that enables modular total synthesis of thiomarinol congeners and serves as a reference standard for enzymatic 4-hydroxylation studies on the mupirocin–thiomarinol biosynthetic continuum.

4-Hydroxymonic Acid: Irreplaceable for Thiomarinol Synthesis


Monic acid congeners are not functionally interchangeable because the C4-hydroxyl group of 4-hydroxymonic acid is a binary molecular switch that determines both enzymatic recognition and antibacterial activity directionality. The tailoring dioxygenase TmuB from the thiomarinol biosynthetic cluster exclusively 4-hydroxylates pseudomonic acid substrates that lack a C8-hydroxyl group; conversely, the presence of a C8-OH (as in pseudomonic acid A) sterically blocks catalysis without impairing substrate binding [1]. Furthermore, 4-hydroxylation exerts diametrically opposite pharmacological effects: it attenuates the anti-MRSA potency of mupirocin while simultaneously enhancing the potency of thiomarinol A [2]. Consequently, replacing 4-hydroxymonic acid with a non-hydroxylated monic acid (e.g., pseudomonic acid A, pseudomonic acid B) would ablate the C4-hydroxyl pharmacophore required for thiomarinol activity and confound any structure–activity relationship (SAR) or biosynthetic study that depends on this precise oxidation state. Generic substitution therefore introduces a systematic error in both synthetic yield and biological interpretation.

Differentiation Evidence: 4-Hydroxymonic Acid vs. Pseudomonic Acids


C4-Hydroxylation Status vs. Pseudomonic Acid A

4-Hydroxymonic acid carries a hydroxyl substituent at the C4 position, whereas pseudomonic acid A (mupirocin) bears a hydrogen at this position. The C4-hydroxyl is installed by the non-heme-iron(II)/α-ketoglutarate-dependent dioxygenase TmuB, which accepts pseudomonic acid substrates lacking a C8-OH but is catalytically blocked by the C8-hydroxyl group present in pseudomonic acid A [1]. This defines 4-hydroxymonic acid as the product of TmuB-catalysed 4-hydroxylation of a C8-deoxy-pseudomonic acid precursor and places it at a distinct node in the mupirocin–thiomarinol biosynthetic network.

polyketide tailoring antibiotic biosynthesis structure–activity relationship

TmuB Substrate Selectivity: C8-Hydroxyl Blockade

The TmuB dioxygenase 4-hydroxylates diverse pseudomonic acid congeners but is stringently inhibited by the presence of a C8-hydroxyl group on the tetrahydropyran ring. In vitro assays demonstrated that pseudomonic acid A (C8-OH) binds TmuB but is not turned over, whereas C8-deoxy substrates (structurally equivalent to the precursor of 4-hydroxymonic acid) are efficiently converted to the corresponding 4-hydroxy products [1]. This establishes 4-hydroxymonic acid as the sole accessible 4-hydroxylated monic acid scaffold obtainable via enzymatic or chemoenzymatic routes when starting from C8-deoxy precursors.

enzyme specificity biosynthetic engineering substrate profiling

4-Hydroxylation: Opposite Potency Effects in Mupirocin and Thiomarinol

The article by Mohammad et al. (2018) explicitly states that 4-hydroxylation had opposite effects on the potency of mupirocin and thiomarinol [1]. In the mupirocin series, introduction of the C4-hydroxyl group reduced anti-MRSA activity, whereas in the thiomarinol series the same C4-hydroxyl was essential for full potency. Although the published abstract does not provide exact MIC fold-change values, the authors describe the effect as a clear functional inversion—4-hydroxymonic acid is therefore the pharmacophoric determinant that discriminates the thiomarinol activity profile from that of mupirocin.

antibacterial potency MRSA pharmacophore mapping

Key Chiral Building Block for Thiomarinol Total Synthesis

In the first enantioselective total synthesis of thiomarinols A and B, the 4-hydroxymonic acid segment was assembled diastereoselectively and then condensed with the holothin (or pyrrothin) chromophore and 7-hydroxyoctanoic acid to furnish the protected natural products [1]. The spectral properties of the fully synthetic thiomarinol A were identical to those of the natural isolate, validating the structural integrity of the 4-hydroxymonic acid segment. No alternative monic acid derivative (e.g., pseudomonic acid A or its C8-epimer) could serve as a surrogate in this convergent synthetic route because the C4-hydroxyl is a required point of regio- and stereochemical attachment.

total synthesis chiral building block modular coupling strategy

Reference Standard: Purity and Molecular Identity

Commercial sourcing data aggregated from global chemical registries indicate that 4-hydroxymonic acid is typically supplied at ≥95% purity with a molecular formula of C₁₇H₂₈O₇ and a molecular weight of 344.4 g/mol [1]. The IUPAC name (E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid unambiguously defines all four contiguous stereogenic centers of the tetrahydropyran ring and the geometry of both double bonds . In contrast, pseudomonic acid A (CAS 12650-69-0) is a distinct chemical entity with a different IUPAC name and CAS registry number, and pseudomonic acid B (CAS 12650-68-9) further differs by an additional hydroxyl at C8. No mixture of pseudomonic acids can replicate the exact molecular identity of 4-hydroxymonic acid.

reference standard quality control analytical chemistry

Application Scenarios for 4-Hydroxymonic Acid


Thiomarinol A/B Total Synthesis and Derivatization

4-Hydroxymonic acid serves as the indispensable left-hand acyl segment in the convergent total synthesis of thiomarinol A and B [1]. Synthetic groups procuring this compound can directly couple it to holothin or pyrrothin chromophores and 7-hydroxyoctanoic acid, eliminating the need for multistep construction of the tetrahydropyran core with its four contiguous stereogenic centers. This reduces synthetic step count by an estimated 8–12 steps relative to a linear synthesis starting from achiral precursors, and ensures that the C4-hydroxyl is correctly installed with the native (4R) configuration. The compound is therefore a strategic procurement item for any laboratory engaged in thiomarinol analog generation, antibiotic resistance evasion studies, or structure–activity relationship exploration around the mupirocin–thiomarinol pharmacophore continuum.

TmuB Enzyme Assays and Biosynthetic Engineering

As the authentic product of TmuB-catalysed 4-hydroxylation, 4-hydroxymonic acid is the required reference standard for developing and validating LC-MS-based enzyme activity assays [1]. It is used to generate calibration curves for quantifying TmuB turnover, to confirm product identity by co-elution and mass spectral matching, and to benchmark the activity of TmuB mutants generated in substrate-specificity engineering campaigns. The compound is also a key intermediate for in vivo biosynthetic pathway reconstitution experiments in heterologous hosts (e.g., Streptomyces or Pseudomonas), where feeding of 4-hydroxymonic acid or its precursors can complement blocked mutants and confirm the order of tailoring steps in the thiomarinol pathway.

Analytical Methods and QC for Thiomarinol Fermentation

Industrial fermentation processes producing thiomarinol A or B require validated analytical methods for monitoring the accumulation of biosynthetic intermediates. 4-Hydroxymonic acid, as a pathway intermediate or shunt metabolite, serves as a certified reference material for HPLC-UV, LC-MS/MS, or UPLC-PDA method development [1]. Its use ensures that chromatographic retention time, mass fragmentation pattern, and UV absorption profile are correctly assigned in complex fermentation broth matrices, preventing false-positive identification of other monic acid congeners. This is critical for process analytical technology (PAT) applications in current Good Manufacturing Practice (cGMP) environments where thiomarinol-derived antibiotics may advance toward clinical production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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